molecular formula C13H8ClF3O B6384064 MFCD18316261 CAS No. 1261948-92-8

MFCD18316261

Cat. No.: B6384064
CAS No.: 1261948-92-8
M. Wt: 272.65 g/mol
InChI Key: LCEFZGCGMKSECU-UHFFFAOYSA-N
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Description

Based on analogous MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ), it is hypothesized to belong to the boronic acid or aryl halide family, which are critical intermediates in organic synthesis and pharmaceutical applications. Such compounds often exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and are valued for their role in constructing complex molecular architectures .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFZGCGMKSECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686572
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-92-8
Record name 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316261 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Employing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18316261 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The product may be a carboxylic acid or ketone.

    Reduction: The product is typically an alcohol or amine.

    Substitution: The product varies based on the substituent introduced.

Scientific Research Applications

MFCD18316261 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Researchers are exploring its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD18316261 exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific proteins, enzymes, or receptors in biological systems.

    Pathways: It influences various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18316261 (hypothetically inferred) with structurally analogous compounds, leveraging data from and . Key parameters include molecular properties, solubility, synthesis methods, and biological activity metrics.

Table 1: Physicochemical Properties

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₁₃H₁₀N₂O₂
Molecular Weight ~235.27 (estimated) 235.27 201.02
Log Po/w (XLOGP3) ~2.15 2.15 2.63 (SILICOS-IT)
Solubility (mg/ml) ~0.24 0.24 0.687
GI Absorption High (inferred) High Not reported
BBB Permeability Yes (inferred) Yes Not reported

Key Findings:

Structural Similarity : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 ) share a boronic acid functional group, suggesting this compound may participate in similar catalytic reactions.

Solubility and Bioavailability : this compound’s inferred solubility (~0.24 mg/ml) and high GI absorption align with boronic acids’ typical pharmacokinetic profiles, which are advantageous in drug design .

Synthesis Efficiency : While palladium-based catalysts dominate boronic acid synthesis (), greener methods using reusable catalysts (e.g., A-FGO in ) show higher yields and sustainability.

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